2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as a part of an aromatic system, would contribute to the compound’s stability. The electronegative chlorine and fluorine atoms would likely influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring might undergo electrophilic substitution reactions, while the chloro and trifluoromethyl groups might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar groups (like the trifluoromethyl group and the nicotinamide group) might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Intermediates
- This compound is a key intermediate in the synthesis of various chemicals, including herbicides like trifloxysulfuron. The synthesis process involves stages such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, highlighting its importance in complex chemical syntheses (Zuo Hang-dong, 2010).
Molecular Structure and Cyclisation Studies
- Research on molecules like 2-chloro-N-(2-Pyridinyl)Nicotinamides demonstrates the role of this compound in the formation of complex chemical structures, such as 5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. This is significant in understanding the steric and electronic effects in chemical reactions (Elisa L. Fernandes et al., 2006).
Antitumor and Herbicidal Activities
- Compounds similar to this chemical have shown potential in antitumor applications. For instance, certain sulfonamide-based compounds have progressed to clinical trials as cell cycle inhibitors in cancer treatment. This demonstrates the potential therapeutic applications of these molecules (T. Owa et al., 2002). Additionally, derivatives of nicotinic acid, including similar structures, have shown promising herbicidal activity against various plant species (Chen Yu et al., 2021).
Pharmacological Research
- Nicotinamide derivatives have been studied for their role as inhibitors in various pharmacological contexts. For example, research into gastric H+/K(+)-ATPase inhibitors has involved the synthesis of nicotinamide derivatives, indicating the potential medicinal applications of these compounds (H. Terauchi et al., 1997).
Inhibitors in Biological Processes
- The compound's derivatives have also been explored as inhibitors of enzymes like secretory phospholipase A₂. Such research contributes to understanding and potentially controlling biological processes relevant to diseases (H. Nakayama et al., 2011).
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if the compound has medicinal properties, future research might focus on improving its efficacy or reducing its side effects. Alternatively, if the compound has interesting chemical reactivity, future research might explore its use in synthetic chemistry .
Mechanism of Action
Target of Action
The primary targets of the compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-phenoxyethyl)pyridine-3-carboxamide” are currently unknown
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Based on its chemical structure, it is predicted to have a boiling point of 2457±350 °C and a density of 1429±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability might be affected under certain conditions due to its storage requirement at 2-8°C .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-phenoxyethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c21-16-11-13(20(22,23)24)12-27-19(16)30-18-15(7-4-8-26-18)17(28)25-9-10-29-14-5-2-1-3-6-14/h1-8,11-12H,9-10H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJEYMPCALSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=C(N=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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